Pamiparib, also known as BGB-290, is an investigational compound classified as a highly selective inhibitor of poly (ADP-ribose) polymerase 1 and 2. It has shown promising potential in cancer therapy, particularly in targeting tumors with deficiencies in DNA repair mechanisms. The compound is designed to disrupt the function of poly (ADP-ribose) polymerases, which play a critical role in the cellular response to DNA damage. This inhibition can enhance the efficacy of existing cancer treatments, especially in tumors that are already sensitive to DNA-damaging agents.
Pamiparib was developed by BeiGene, a biotechnology company focused on molecularly targeted therapies for cancer. It is classified under the category of poly (ADP-ribose) polymerase inhibitors, which are being explored for their therapeutic potential in various malignancies, including ovarian and gastric cancers. The compound has been noted for its ability to penetrate the central nervous system, making it a candidate for treating brain tumors as well .
The synthesis of Pamiparib involves a multi-step process that incorporates fused tetra- or pentacyclic dihydrodiazepinoindolone derivatives. The synthetic pathway typically includes:
This synthetic approach is crucial for achieving the desired potency and selectivity, with reported inhibitory concentrations (IC50) against PARP-1 and PARP-2 being 1.3 nM and 0.9 nM, respectively .
Pamiparib features a complex molecular structure characterized by its fused ring systems, which contribute to its interaction with target enzymes. The molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 318.36 g/mol.
Crystallographic studies have shown that Pamiparib binds effectively to the active site of poly (ADP-ribose) polymerases, mimicking the natural substrate and thereby inhibiting enzyme activity .
Pamiparib undergoes various chemical reactions primarily related to its metabolic pathways. Key reactions include:
These reactions are essential for understanding the pharmacokinetics and dynamics of Pamiparib in clinical settings .
Pamiparib exerts its anticancer effects primarily through the inhibition of poly (ADP-ribose) polymerase enzymes, which are crucial for DNA repair processes. The mechanism involves:
This targeted approach enhances the effectiveness of conventional therapies like chemotherapy and radiation .
These properties are critical when considering formulation and delivery methods for clinical use .
Pamiparib is primarily investigated for its applications in oncology, particularly:
The ongoing research aims to establish Pamiparib's role in personalized medicine approaches for cancer treatment .
BGB-290 (pamiparib) is a fused pentacyclic dihydrodiazepinoindolone derivative designed for potent inhibition of PARP-1 and PARP-2. Its binding mode was elucidated through X-ray crystallography (PDB ID: 7CMW), revealing critical interactions within the catalytic domain of PARP-1. The compound occupies the nicotinamide-binding site through:
This binding conformation induces a conformational shift in the helical domain (HD domain) of PARP-1, preventing NAD⁺ access and locking the enzyme in an inactive state. While BGB-290 exhibits near-equivalent inhibition of PARP-1 (IC₅₀ = 0.9 nM) and PARP-2 (IC₅₀ = 0.5 nM) [5], structural modeling suggests its benzimidazole group may partially exploit differences in the α-helix 5 region between PARP isoforms—notably the PARP-1-specific Glu763 residue absent in PARP-2 (replaced by Ser328) [7].
Table 1: Key Binding Interactions of BGB-290 with PARP-1
PARP-1 Residue | Interaction Type | Functional Significance |
---|---|---|
Gly863 | H-bond acceptor | Stabilizes diazepinone core |
Ser904 | H-bond donor | Anchors catalytic loop |
Tyr896 | π-Stacking | Maintains aromatic box geometry |
Leu769 | Hydrophobic contact | Accommodates fluorophenyl group |
Tyr907 | Hydrophobic contact | Forms selectivity subpocket |
BGB-290 exerts synthetic lethality in HR-deficient cells through a multi-step mechanism:
Catalytic inhibition: Suppresses PARP-1 autoPARylation, preventing its dissociation from DNA single-strand breaks (SSBs). This blocks base excision repair (BER), converting unrepaired SSBs to replication-associated double-strand breaks (DSBs) during S-phase [2] [4].
HRD vulnerability: In HR-proficient cells, DSBs are repaired via RAD51-dependent homologous recombination. However, cancers with BRCA1/2 mutations or other HR defects (e.g., PALB2, RAD51C/D) cannot resolve these lesions, leading to genomic instability and apoptosis [2] [6].
Transcription-replication conflict (TRC) model: Recent evidence reveals that BGB-290’s synthetic lethality primarily stems from unresolved TRCs rather than PARP trapping alone. PARP-1 detects transcription-replication collisions and recruits TIMELESS-TIPIN complexes via PARylation to stall replication forks, allowing conflict resolution. BGB-290 disrupts this process by inhibiting PARP-1’s enzymatic activity, causing persistent TRCs that collapse into DSBs in HR-deficient cells [4].
Notably, the TRC mechanism explains BGB-290’s selectivity: Normal cells tolerate transient TRCs via backup repair pathways, whereas HRD cells accumulate lethal DSBs. This model is validated by studies showing that BGB-290 induces γH2AX foci (a DSB marker) selectively in BRCA2‾/‾ cells but not isogenic wild-type lines [4] [8].
Table 2: Resistance Mechanisms to PARPi and BGB-290 Implications
Resistance Mechanism | Effect on BGB-290 | Experimental Evidence |
---|---|---|
BRCA1/2 reversion mutations | Restores HR → reduces lethality | Reduced BGB-290 sensitivity in PDAC reversion models [8] |
RAD51 overexpression | Bypasses BRCA2 defect → repairs DSBs | RAD51-high cells resist BGB-290 in glioblastoma [6] |
Loss of PARP1 expression | Eliminates primary target | PARP1-KO but not PARP2-KO abolishes activity [4] |
Shieldin complex defects | Activates alt-NHEJ → repairs DSBs | Combined BGB-290+ ATR inhibitors overcome resistance [8] |
BGB-290 demonstrates balanced activity in both catalytic inhibition and PARP trapping:
Catalytic inhibition potency: Inhibits cellular PARylation (IC₅₀ = 0.24 nM), surpassing olaparib (IC₅₀ = 1.2 nM) in cellular assays. This results from its slow dissociation rate (Koff = 2.3 × 10⁻⁴ s⁻¹) and high binding affinity (Kd = 0.18 nM) for PARP-1 [1] [5].
PARP trapping efficiency: Induces PARP-1-DNA complexes at 13 nM (IC₅₀), comparable to talazoparib but 10-fold more potent than olaparib. Trapping occurs when BGB-290 stabilizes PARP-1 on DNA, physically blocking replication fork progression and converting single-strand lesions into DSBs [1] [5].
Crucially, recent studies suggest that trapping correlates with toxicity in normal cells but not synthetic lethality in tumors. BGB-290’s moderate trapping activity (vs. talazoparib) combined with strong catalytic inhibition may explain its favorable therapeutic index:
"Increased DNA trapping of PARP1 decreased selectivity for HR-deficient cells and led to an almost 200-fold increase in the killing of normal cells" [4]
Additionally, BGB-290’s brain penetration (17–19% in mice) stems from its low P-glycoprotein (P-gp) efflux ratio (0.8 vs. 3.2 for olaparib), enabling accumulation in intracranial tumor models [1] [5]. This property is structurally attributed to its reduced molecular weight (298.32 g/mol) and moderate lipophilicity (cLogP = 2.1), circumventing P-gp recognition motifs common to earlier PARPi [1].
Table 3: Comparative Activity Profile of Clinical PARP Inhibitors
Parameter | BGB-290 | Olaparib | Talazoparib | Niraparib |
---|---|---|---|---|
PARP-1 IC₅₀ (nM) | 0.9 | 1.2 | 0.6 | 3.8 |
Cellular PAR IC₅₀ (nM) | 0.24 | 1.2 | 0.07 | 4.0 |
PARP trapping IC₅₀ (nM) | 13 | 120 | 0.6 | 18 |
P-gp substrate | No | Yes | Yes | Yes |
Brain penetration (%) | 17–19 | <5 | 8 | 15 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0